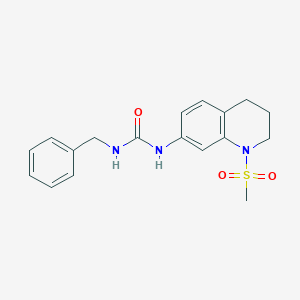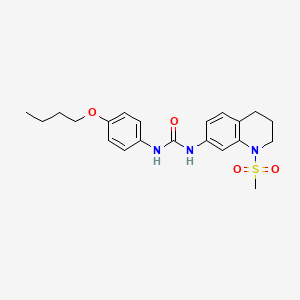
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea, otherwise known as BQT-1, is a small molecule compound that has been the subject of much scientific research and development in recent years. BQT-1 is a member of the quinoline family of small molecule compounds and is known for its unique pharmacological properties. BQT-1 has been studied in a variety of applications, including its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer’s disease.
科学研究应用
BQT-1 has been studied extensively in a variety of scientific research applications. It has been studied as an anti-cancer agent, as it has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from breast, colon, and prostate cancers. BQT-1 has also been studied as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, BQT-1 has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to reduce the production of amyloid-beta peptides and improve cognitive function in animal models.
作用机制
The mechanism of action of BQT-1 is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in the production of pro-inflammatory cytokines and amyloid-beta peptides. Specifically, BQT-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, and BACE1, an enzyme involved in the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to activate the transcription factor NF-κB, which plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of BQT-1 have been studied in a variety of cell culture and animal models. In cell culture models, BQT-1 has been shown to inhibit the growth of a variety of cancer cell lines and reduce the production of pro-inflammatory cytokines. In animal models, BQT-1 has been shown to reduce inflammation, improve cognitive function, and reduce the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to be well-tolerated in animal models, with no significant adverse effects reported.
实验室实验的优点和局限性
BQT-1 has several advantages for use in laboratory experiments. It is highly efficient to synthesize, with a purity of over 99%. Additionally, it is well-tolerated in animal models, with no significant adverse effects reported. However, there are some limitations to consider when using BQT-1 in laboratory experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, BQT-1 has not been tested in humans, so its safety and efficacy in humans is unknown.
未来方向
The potential of BQT-1 is still being explored, and there are many possible future directions for research. One possible direction is to further study its mechanism of action, as this could lead to the development of more effective treatments for various diseases. Additionally, further research into the safety and efficacy of BQT-1 in humans is needed to determine its potential as a therapeutic agent. Finally, further research into the potential applications of BQT-1 in other areas, such as diabetes and neurological diseases, could lead to new treatments for these conditions.
合成方法
BQT-1 can be synthesized in a variety of ways, but the most common method is the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride with 1-benzylurea. This reaction is catalyzed by a base, such as pyridine, and yields BQT-1 as the major product. The reaction is typically carried out at room temperature and is highly efficient, yielding a product with a purity of over 99%.
属性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-benzylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(20-10-5-2-6-11-20)27-15-7-12-19-13-14-21(16-22(19)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAAGIEGOFXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)


![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)